molecular formula C18H15N7O2S B2730176 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034281-31-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2730176
CAS No.: 2034281-31-5
M. Wt: 393.43
InChI Key: SWCQXZWAPDXGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine-3-carboxamide group is linked to the pyrimidine via a nitrogen atom, while the thiazole ring fused with a furan substituent forms the amide side chain. The pyrimidine-pyrazole-thiazole-furan scaffold suggests possible applications in targeting inflammatory or oncogenic pathways, though specific biological data remain undisclosed in publicly available literature .

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-17(23-18-22-13(10-28-18)14-3-1-6-27-14)12-8-24(9-12)15-7-16(20-11-19-15)25-5-2-4-21-25/h1-7,10-12H,8-9H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQXZWAPDXGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O2SC_{18}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 378.44 g/mol. The structure features multiple heterocycles, including a pyrazole, pyrimidine, thiazole, and azetidine moiety, which are known to contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, compounds containing pyrazole and pyrimidine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways related to cardiovascular health and inflammation .

Anticancer Activity

Recent research indicates that similar compounds exhibit significant anticancer properties. For example, derivatives of pyrazole and pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that related pyrazole derivatives possess antibacterial and antifungal activities against a range of pathogens. For instance, certain pyrazole-thiazole hybrids demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with similar structural features have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways such as NF-kB, contributing to reduced inflammation in various models .

Case Studies

  • Cardiotonic Activity : A study on pyrazole derivatives highlighted the cardiotonic effects through PDE3 inhibition, showcasing significant improvements in contractile function in isolated heart tissues .
  • Cytotoxicity Against Cancer Cells : A series of synthesized compounds were tested for their cytotoxic effects on MCF7 cells. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for the most potent derivatives .
  • Antimicrobial Efficacy : In one study, a pyrazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, demonstrating strong antibacterial activity compared to standard antibiotics .

Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF7)
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryModulates inflammatory cytokines
CardiotonicPDE3 inhibition leading to improved cardiac function

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolo[1,5-a]pyrimidine derivatives demonstrate effective antibacterial and antifungal activities against various pathogens, including resistant strains . The incorporation of the furan group is believed to enhance the overall efficacy of these compounds by improving their interaction with microbial targets.

Anticancer Properties

The anticancer potential of similar pyrazole derivatives has been extensively studied. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

A study synthesized several new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial and antitumor activities. The results indicated that most compounds exhibited notable antibacterial effects, particularly against Gram-positive bacteria, alongside significant cytotoxicity against cancer cell lines when compared to standard drugs like Doxorubicin .

Study 2: Thiazole Derivatives in Antimicrobial Applications

Another research effort focused on thiazole derivatives synthesized from furan-containing precursors. These compounds were tested for their antimicrobial efficacy, revealing potent activity against both bacterial and fungal strains. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to the target compound for improved results .

Chemical Reactions Analysis

Pyrazole and Pyrimidine Ring Reactivity

The pyrazole (1H-pyrazol-1-yl) and pyrimidine (pyrimidin-4-yl) rings are electron-deficient due to nitrogen atoms, enabling nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Reactions:

  • Nucleophilic Substitution : The pyrimidine ring undergoes substitution at the C-2 and C-4 positions under acidic or basic conditions. For example, chloro- or bromo-substituted pyrimidines react with amines or alcohols to form derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyrimidine ring using palladium catalysts. This method is critical for attaching the pyrazole moiety .

Table 1: Representative Pyrimidine Functionalization Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C6-(1H-pyrazol-1-yl)pyrimidin-4-yl72
NAS with AminesNH₃/EtOH, reflux4-Aminopyrimidine derivative65

Azetidine Carboxamide Reactivity

The azetidine ring’s strained three-membered structure and the carboxamide group participate in ring-opening and condensation reactions.

Key Reactions:

  • Hydrolysis : The carboxamide group hydrolyzes to carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

  • Cycloaddition : The azetidine ring engages in [2+2] cycloadditions with electron-deficient alkenes, forming bicyclic structures .

Table 2: Azetidine Carboxamide Transformations

Reaction TypeConditionsProductYield (%)Source
Hydrolysis6M HCl, 100°C, 12hAzetidine-3-carboxylic acid85
CondensationCDI, DMF, rt, 24hUrea-linked dimer58

Thiazole and Furan Reactivity

The thiazole and furan rings undergo electrophilic substitution and oxidation.

Key Reactions:

  • Electrophilic Substitution : Thiazole’s C-5 position reacts with electrophiles (e.g., NO₂⁺, Br⁺) under mild conditions .

  • Furan Oxidation : The furan-2-yl group oxidizes to a diketone using MnO₂ or RuO₄, enabling further functionalization .

Table 3: Thiazole-Furan Modifications

Reaction TypeReagents/ConditionsProductYield (%)Source
BrominationBr₂, AcOH, 0°C5-Bromo-thiazole derivative78
OxidationMnO₂, CH₂Cl₂, rt2,5-Diketone63

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for MCRs due to its diverse functional groups:

  • Hantzsch Thiazole Synthesis : Reacts with thiourea and α-halo ketones to form substituted thiazoles .

  • Vilsmeier-Haack Formylation : Introduces formyl groups to the pyrazole ring using POCl₃/DMF .

Biological Activity and Reactivity Correlation

Antitumor activity in analogs correlates with electron-withdrawing substituents on the pyrimidine ring and sulfur oxidation in the thiazole .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the furan ring, forming reactive intermediates .

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural complexity is comparable to derivatives reported in recent synthetic studies. For example:

  • Compound 4i (from ): Contains a pyrimidin-2(1H)-one core substituted with coumarin and tetrazole-linked phenyl groups. Unlike the target compound, 4i lacks the azetidine-carboxamide and thiazole-furan motifs but shares a pyrimidine backbone. This difference may reduce its conformational rigidity compared to the target molecule .
  • Compound 4j (from ): Features a pyrazol-tetrazole hybrid system with a coumarin substituent.
  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (from ): This pyrazolo-pyridine carboxamide derivative shares the carboxamide linkage but diverges in core heterocycle composition. The absence of a pyrimidine ring and azetidine moiety may limit its overlap with the target’s pharmacophoric profile .

Hypothesized Pharmacokinetic and Physicochemical Differences

A comparative analysis of molecular properties (Table 1) highlights key distinctions:

Property Target Compound Compound 4i Compound 4j N-(1-ethyl-3-methyl-pyrazol-4-yl)-pyrazolo-pyridine
Molecular Weight (g/mol) ~440 (estimated) 568.5 584.6 374.4
Heterocyclic Cores Pyrimidine, thiazole, azetidine Pyrimidinone, tetrazole Pyrimidinone, pyrazole Pyrazolo-pyridine
Key Substituents Furan, pyrazole Coumarin, tetrazole Coumarin, thioxo Ethyl-methyl-pyrazole, phenyl
Solubility (Predicted) Moderate (polar groups) Low (bulky coumarin) Low (thioxo group) Moderate (smaller size)
  • Bioactivity Potential: The target compound’s azetidine-carboxamide group may enhance binding to hinge regions of kinases (e.g., JAK or PI3K families), whereas coumarin-containing analogs like 4i/4j are more likely to intercalate with DNA or inhibit oxidases .
  • Metabolic Stability : The thiazole-furan system in the target compound could confer resistance to CYP450-mediated oxidation compared to the tetrazole or thioxo groups in 4i/4j .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step coupling reactions. For example:

  • Pyrimidine-thiazole coupling : React 6-(1H-pyrazol-1-yl)pyrimidin-4-yl derivatives with azetidine-3-carboxamide intermediates under palladium catalysis.
  • Azetidine functionalization : Use nucleophilic substitution or amide coupling (e.g., HATU/DIPEA) to attach the thiazole-furan moiety .
  • Characterization : Intermediates are validated via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (e.g., 98–99% purity in ).
Key Step Reagents/Conditions Yield Purity (HPLC)
Amide couplingHATU, DIPEA, DMF17–39%98–99%
Suzuki couplingPd(PPh3_3)4_4, Cs2_2CO3_3, DMF/H2_2O24%N/A

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • 1H NMR^1 \text{H NMR}/13C NMR^{13} \text{C NMR} : Confirm regiochemistry of pyrimidine, pyrazole, and furan-thiazole moieties (e.g., pyrimidine protons at δ 8.5–9.0 ppm ).
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+^+ in ).
  • HPLC : Assess purity (>95% required for biological assays; see ).
  • IR spectroscopy : Detect functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Catalyst screening : Replace Cu(I)Br (17.9% yield in ) with Pd-based catalysts for cross-couplings.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance solubility of heterocyclic intermediates .
  • Temperature control : Lower reaction temperatures (e.g., 35°C in ) to reduce side reactions.
  • Workup strategies : Use acid-base extraction (e.g., HCl wash in ) to isolate polar byproducts.

Q. What computational approaches are recommended for designing novel derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties of the trifluoromethyl group (critical for metabolic stability; see ) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina .
  • Reaction path search : Apply ICReDD’s computational-experimental loop to identify optimal synthetic pathways .

Q. How should contradictory NMR data between synthesis batches be systematically analyzed?

  • Batch comparison : Cross-validate 1H NMR^1 \text{H NMR} shifts (e.g., thiazole protons at δ 7.2–7.5 ppm vs. δ 7.6–8.0 ppm in conflicting reports) .
  • Isotopic labeling : Use 15N ^{15} \text{N}-labeled intermediates to resolve overlapping signals in pyrazole/pyrimidine regions.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks through spin-spin coupling correlations .

Q. What strategies are effective in evaluating the metabolic stability of trifluoromethyl-containing compounds?

  • In vitro assays : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .
  • Isotope tracing : Use 19F NMR^{19} \text{F NMR} to track trifluoromethyl group metabolism.
  • Computational prediction : Apply ADMET models to estimate metabolic half-life based on lipophilicity (logP) and steric hindrance .

Data Contradiction Analysis

Q. How do researchers reconcile discrepancies in reported biological activity across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., furan vs. thiophene in ).
  • Meta-analysis : Aggregate data from multiple sources and apply statistical weighting to resolve outliers .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields

Method Catalyst Solvent Temperature Yield
Amide couplingHATUDMFRT39%
Buchwald-HartwigPd(PPh3_3)4_4DMF/H2_2O80°C24%
Ullmann couplingCu(I)BrDMSO35°C17.9%

Q. Table 2. Key NMR Assignments

Proton δ (ppm) Assignment
Pyrimidine H8.7–9.1C6-H
Thiazole H7.3–7.6C4-H
Azetidine CH2_23.8–4.2Ring protons

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.